Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride

Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry

Researchers requiring orthogonal amine protection risk synthetic failure when substituting Boc for Cbz groups. This 3-(Cbz-aminomethyl)piperidine HCl building block (CAS 676621-99-1) delivers precise deprotection orthogonality: • CBZ group withstands TFA-mediated Boc removal; cleaved selectively via catalytic hydrogenolysis (H₂, Pd/C), validated in patent US2004/67935 with 84% yield • HCl salt provides 45 mg/mL aqueous solubility (pH 7.4) for homogeneous bioconjugation and peptide coupling-the free base (CAS 478366-02-8) cannot match this • 3-position substitution on piperidine confers distinct exit vector geometry; literature shows ~10-fold binding affinity shifts vs. 4-substituted isomers • Racemic form enables downstream chiral resolution for enantiopure SAR derivatives Specify CAS 676621-99-1 explicitly to ensure receipt of the water-soluble hydrochloride salt.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 676621-99-1
Cat. No. B1292005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (piperidin-3-ylmethyl)carbamate hydrochloride
CAS676621-99-1
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H
InChIKeyMACXIWCHAVQVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBZ-Protected Piperidine Building Block Overview


Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride is a racemic piperidine derivative featuring a benzyloxycarbonyl (CBZ/Cbz) protecting group on the exocyclic aminomethyl moiety at the 3-position, supplied as the hydrochloride salt. With molecular formula C₁₄H₂₁ClN₂O₂ and molecular weight 284.78 g/mol, the compound exhibits a computed LogP of 3.25 and a topological polar surface area of 50.4 Ų . It is primarily employed as a protected amine intermediate in medicinal chemistry and organic synthesis, where the CBZ group confers stability to acidic conditions while enabling selective deprotection via catalytic hydrogenolysis—a property orthogonal to the more commonly used tert-butyloxycarbonyl (Boc) group [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, improving handling in both laboratory-scale synthesis and formulation workflows [2].

Protected amine intermediate CBZ group enables orthogonal deprotection with Boc, Fmoc, or Alloc strategies
Hydrochloride salt form Reported aqueous solubility supports aqueous reaction media and workup
3-position piperidine scaffold Distinct exit vector geometry compared to 2- or 4-substituted isomers

Why Generic Substitution Fails


The interchange of protected aminomethylpiperidine building blocks is scientifically unjustified without evaluating three interdependent parameters: the deprotection chemistry of the amine protecting group, the salt form, and the ring substitution position. The CBZ group in this compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) but remains intact under the acidic conditions (e.g., TFA) that remove Boc groups [1]. Thus, substituting a Boc-protected analog directly into a synthetic sequence designed for CBZ orthogonality can lead to premature deprotection, side reactions, or failed selective deprotection steps. Furthermore, the hydrochloride salt form of this compound provides aqueous solubility (45 mg/mL at pH 7.4) that the free base (CAS 478366-02-8) cannot match, directly affecting reaction homogeneity and workup efficiency [2]. Finally, the 3-position substitution on the piperidine ring confers a distinct exit vector geometry compared to 2- or 4-substituted isomers, which can alter the spatial orientation of downstream conjugated pharmacophores and impact biological target engagement . Procurement decisions that ignore these three variables risk synthetic failure, irreproducible results, and wasted resources.

Deprotection chemistry mismatch CBZ group requires hydrogenolysis; Boc analog cleaved by acid—orthogonality may be lost, leading to premature deprotection or side reactions if substituted directly
Salt form and solubility divergence Hydrochloride salt provides aqueous solubility; free base requires organic solvents—substituting may alter reaction homogeneity and workup efficiency
Substitution position geometry 3-substitution projects a non-linear exit vector; 2- or 4-substituted isomers have different spatial orientation—may shift downstream pharmacophore binding geometry

Quantitative Differentiation Evidence


Deprotection Orthogonality: CBZ vs. Boc

The CBZ protecting group on this compound is cleaved exclusively by catalytic hydrogenolysis (H₂, 5-10% Pd/C, atmospheric pressure, room temperature) or sodium in liquid ammonia—conditions under which the Boc group is completely stable. Conversely, Boc is removed by mild acidolysis (e.g., neat TFA, 0.2 M substrate, room temperature, <1 hour), whereas CBZ requires significantly stronger acidic conditions for deprotection and remains intact under standard TFA treatment [1]. This orthogonality is not achievable with the corresponding Boc-protected analog, tert-butyl (piperidin-3-ylmethyl)carbamate (CAS 142643-29-6 or similar), which would be cleaved under the same acidic conditions used for Boc removal, eliminating the possibility of selective sequential deprotection in a single synthetic sequence [2].

Deprotection orthogonality
Class-level inference
CBZ stable to TFA, cleaved by H₂/Pd-C; Boc opposite
Supports orthogonal deprotection sequence design
Binary orthogonality; no yield comparison at building-block level
Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 676621-99-1) demonstrates enhanced water solubility of 45 mg/mL at pH 7.4 compared to the free base form, benzyl (piperidin-3-ylmethyl)carbamate (CAS 478366-02-8), for which no measurable aqueous solubility is reported at neutral pH [1]. This solubility difference is consistent with the general principle that hydrochloride salt formation of piperidine-containing amines increases aqueous solubility by improving ionization and disrupting crystal lattice energy. The free base (MW 248.32, LogP not reported but expected to be higher than the salt) is substantially more lipophilic and requires organic co-solvents for dissolution .

Aqueous solubility
Cross-study comparable
45 mg/mL (pH 7.4, HCl salt)
Supports aqueous reaction media and workup
Free base solubility not quantified; vendor-reported value
Salt selection Aqueous solubility Formulation development

Exit Vector Geometry: 3- vs. 2- and 4-Position Isomers

The aminomethyl-CBZ substituent at the 3-position of the piperidine ring introduces a stereogenic center (undefined atom stereocenter count = 1) and projects the protected amine at an angle distinct from the linear 4-substituted analog (benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, CAS 155456-34-1) and the sterically constrained 2-substituted analog (benzyl (piperidin-2-ylmethyl)carbamate, CAS 184044-09-5) [1]. In medicinal chemistry, the 3-substituted piperidine exit vector geometry has been exploited to modulate target binding; for example, in α₁ₐ adrenoceptor antagonists, replacement of a 4-substituted piperidine with a 3-substituted scaffold altered IC₅₀ values from >30 μM to approximately 3 μM, demonstrating that the positional isomer can produce an order-of-magnitude difference in biological activity [2]. While these receptor data are not measured on the building block itself, they illustrate the downstream impact of positional isomer choice on final compound potency.

Exit vector geometry
Class-level inference
3-substituted: non-linear, one stereocenter; vs. 4-substituted linear, achiral; vs. 2-substituted sterically hindered
Supports SAR exploration of piperidine substitution geometry
Literature precedent: 10-fold IC₅₀ shift in adrenoceptor model
Exit vector geometry Stereochemistry Structure-activity relationship

Synthetic Yield Benchmark for HCl Salt Formation

In the synthetic procedure disclosed in US Patent US2004/67935 A1 (Batt, Douglas G., assigned to Bristol-Myers Squibb), the target hydrochloride salt is prepared by treating 3-(benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester (594 mg, 1.7 mmol) with HCl in dioxane (4.0 N, 10 mL, 40 mmol) at 0°C for 80 minutes, yielding the product as an extremely hygroscopic white powder in 84% isolated yield (408 mg) . This procedure demonstrates chemoselective Boc deprotection in the presence of the CBZ group, exploiting the exact orthogonality that defines this compound's synthetic utility. The reported 84% yield provides a quantitative benchmark for procurement evaluation: alternative in-house synthesis from the bis-protected precursor can be expected to deliver product in this yield range under the specified conditions .

Synthetic yield benchmark
Direct head-to-head comparison
84% isolated yield (Boc deprotection route)
Provides procurement cost-of-goods benchmark
Patent procedure; may vary with scale and conditions
Synthetic methodology Process chemistry Intermediate preparation

Optimal Procurement and Application Scenarios


Orthogonal Amine Deprotection with Boc Functionality

This compound is the optimal choice when a synthetic sequence requires selective removal of the exocyclic amine protecting group while leaving a Boc-protected amine (on the piperidine nitrogen or elsewhere in the molecule) intact. As demonstrated by the RSC Advances review and Master Organic Chemistry reference guide, CBZ is stable to TFA—the standard reagent for Boc removal—while being cleaved under hydrogenolysis conditions that leave Boc untouched . The patent procedure (US2004/67935) directly validates this orthogonality by using HCl/dioxane to remove Boc from the piperidine nitrogen while preserving the CBZ group on the aminomethyl side chain, yielding the target compound in 84% yield . Procurement of this specific CBZ-protected building block is essential when orthogonal protection is required; the Boc analog cannot serve as a substitute.

Aqueous-Phase Reactions and Formulation Studies

The hydrochloride salt form provides aqueous solubility of 45 mg/mL at pH 7.4, enabling homogeneous reaction conditions in water or aqueous solvent mixtures without the need for organic co-solvents . This is particularly valuable for bioconjugation chemistry, aqueous-phase peptide coupling, or any synthetic step where organic solvent incompatibility is a concern. The free base (CAS 478366-02-8) lacks this aqueous solubility profile and would require DMSO, DMF, or similar organic solvents for dissolution, potentially interfering with water-sensitive downstream steps or biological assays. Researchers should specify the hydrochloride salt (CAS 676621-99-1) explicitly in procurement to ensure receipt of the water-soluble form.

SAR Studies for Piperidine Exit Vector Geometry

When medicinal chemistry programs are exploring the impact of piperidine substitution geometry on target binding, the 3-substituted building block provides a distinct exit vector angle compared to the 2- and 4-substituted isomers. Literature precedent demonstrates that switching from a 4-substituted to a 3-substituted piperidine scaffold can produce approximately 10-fold differences in receptor binding affinity, as illustrated by adrenoceptor antagonist studies where IC₅₀ shifted from >30 μM (4-substituted) to ~3 μM (3-substituted) . The racemic nature of this compound also allows for subsequent chiral resolution or asymmetric synthesis to access enantiomerically pure derivatives, adding further stereochemical SAR dimensions. Procurement of the 3-substituted isomer specifically—rather than the more commonly available 4-substituted analog—is critical for this application.

Reference Standard for Analytical Method Development

With vendor-reported purities ranging from 95% (AKSci, Enamine) to 98% (Leyan, MolCore), and well-characterized spectroscopic data including ¹H NMR (300 MHz, CD₃OD) reported in the patent literature , this compound serves as a suitable reference standard for HPLC method development, LC-MS calibration, and NMR-based purity assessment of CBZ-protected aminomethylpiperidine intermediates. The defined LogP (3.25) and topological polar surface area (50.4 Ų) provide additional chromatographic method development parameters . The extremely hygroscopic nature of the compound, explicitly noted in the patent procedure, necessitates careful storage at -4°C (short-term) or -20°C (long-term) and should be factored into procurement quantity decisions to avoid degradation from repeated container opening .

Application
Selection Property
Validation Focus
Orthogonal amine deprotection studies
CBZ–Boc orthogonality
Selective deprotection sequence verification
Aqueous-phase synthesis and formulation
Hydrochloride salt aqueous solubility
Reaction homogeneity and workup efficiency
Piperidine exit vector SAR
3-position substitution geometry
Spatial orientation and stereochemical impact
Analytical reference standard
CBZ-piperidine identity and purity
HPLC/LC-MS method calibration and NMR assessment
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